2-Amino-3-(2-ethoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-3-ium bromide
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Overview
Description
2-Amino-3-(2-ethoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-3-ium bromide is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-ethoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-3-ium bromide typically involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction mechanism involves nucleophilic substitution, where the amino group of the benzothiazole attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-ethoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(2-ethoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-3-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-ethoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of the target compound.
Ethyl bromoacetate: Another precursor used in the synthesis.
Benzo[d]imidazo[2,1-b]thiazoles: Compounds with similar structural features and biological activities.
Uniqueness
2-Amino-3-(2-ethoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-3-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy-oxoethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(2-amino-6-methyl-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.BrH/c1-3-16-11(15)7-14-9-5-4-8(2)6-10(9)17-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILLTQZUXKQXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=C(SC2=C1C=CC(=C2)C)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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